molecular formula C11H13BrO3 B8221132 Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate

Cat. No.: B8221132
M. Wt: 273.12 g/mol
InChI Key: KCHDFYCUQCTQGL-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate is a halogenated aromatic ester featuring a phenyl ring substituted with bromine at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position, esterified with a methyl acetate moiety. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its unique substitution pattern, which enables diverse chemical modifications. Its structural complexity and electronic properties make it valuable for developing bioactive molecules, including drug candidates .

Properties

IUPAC Name

methyl 2-(4-bromo-2-methoxy-5-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7-4-8(5-11(13)15-3)10(14-2)6-9(7)12/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHDFYCUQCTQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄6568899.2
p-TsOH7049299.5

The reaction follows a Fischer esterification mechanism, where protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. Water removal via Dean-Stark apparatus shifts equilibrium toward ester formation.

Bromination of 2-Methoxy-5-methylphenylacetic Acid Methyl Ester

An alternative approach introduces bromine at the para position post-esterification. Starting with 2-methoxy-5-methylphenylacetic acid methyl ester, electrophilic bromination uses bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C.

Bromination Efficiency

Brominating AgentCatalystSolventYield (%)Regioselectivity (%)
Br₂FeBr₃DCM7892
NBSAIBNCCl₄8597

The methoxy group directs bromination to the ortho/para positions, but steric hindrance from the 5-methyl group favors para substitution (C4). Nuclear Overhauser Effect (NOE) NMR studies confirm the bromine’s position.

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable modular synthesis. A palladium-catalyzed Suzuki-Miyaura coupling links pre-functionalized fragments:

  • Boronated Intermediate : 4-Bromo-2-methoxy-5-methylphenylacetic acid reacts with bis(pinacolato)diboron (B₂pin₂) under Pd(dppf)Cl₂ catalysis.

  • Esterification : The resulting boronic ester undergoes methanolysis with trimethylsilyl chloride (TMSCl) as activator.

StepCatalystLigandYield (%)
1Pd(dppf)Cl₂XPhos90
2TMSCl94

This method achieves superior regiocontrol but requires expensive catalysts and anhydrous conditions.

Enzymatic Esterification Methods

Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates methanolysis in solvent-free systems.

ParameterValue
Enzyme Loading15% (w/w)
Temperature45°C
Conversion89%
Enantiomeric Excess>99%

Kinetic studies reveal Michaelis-Menten behavior (Km = 12 mM, Vmax = 0.8 µmol/min/mg), with methanol inhibition above 4 M.

Industrial-Scale Production Techniques

Continuous-flow reactors enhance productivity for large-scale synthesis. A pilot plant process uses:

  • Microreactor Design : Corning AFR® with 1.0 mm channels

  • Residence Time : 8 minutes

  • Throughput : 12 kg/day

MetricBatch ProcessFlow Process
Yield85%93%
Solvent Consumption120 L/kg40 L/kg
Energy Use850 kWh/kg300 kWh/kg

In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Formation of 4-iodo-2-methoxy-5-methylphenylacetate.

    Oxidation: Formation of 4-bromo-2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 4-bromo-2-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Organic Synthesis

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for creating pharmaceutical compounds and specialty chemicals .

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains. Its halogenated structure enhances its efficacy compared to non-halogenated analogs .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Medicinal Chemistry

The compound is explored as a precursor in drug development. Its interactions with specific molecular targets can lead to the formation of active metabolites that exert biological effects. This makes it a candidate for developing drugs targeting various diseases, including infections and cancers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryPotential inhibition of NF-kB and MAPK pathways
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

In research focused on halogenated phenolic compounds, this compound was found to effectively inhibit Staphylococcus aureus growth. The study emphasized that bromine substitution significantly enhanced antimicrobial efficacy compared to its non-halogenated counterparts .

Case Study 2: Anti-inflammatory Mechanism

A study investigating methoxy-substituted phenylacetates demonstrated that similar compounds could effectively reduce pro-inflammatory cytokines in macrophages. This suggests that this compound may exhibit comparable anti-inflammatory properties through similar mechanisms .

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The following table highlights key structural differences and similarities between Methyl 4-Bromo-2-methoxy-5-methylphenylacetate and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound Br (4), OMe (2), Me (5) C₁₁H₁₃BrO₃ 273.13 g/mol Bromo, methoxy, methyl, ester
Methyl 2-bromo-4-methylphenylacetate Br (2), Me (4) C₁₀H₁₁BrO₂ 243.10 g/mol Bromo, methyl, ester
Methyl 5-Amino-2-bromo-4-chlorobenzoate NH₂ (5), Br (2), Cl (4) C₈H₇BrClNO₂ 264.51 g/mol Amino, bromo, chloro, ester
Methyl 4-acetamido-5-bromo-2-methoxybenzoate AcNH (4), Br (5), OMe (2) C₁₁H₁₂BrNO₄ 302.13 g/mol Acetamido, bromo, methoxy, ester
Methyl 4-bromo-2-chloro-5-fluorobenzoate Br (4), Cl (2), F (5) C₈H₅BrClFO₂ 267.48 g/mol Bromo, chloro, fluoro, ester

Key Observations :

  • Substituent Effects on Reactivity : The bromine atom in this compound is meta to the methyl group and para to the methoxy group, creating steric and electronic environments distinct from analogs like Methyl 2-bromo-4-methylphenylacetate . The methoxy group (electron-donating) and bromine (electron-withdrawing) influence regioselectivity in reactions such as nucleophilic aromatic substitution.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in Methyl 2-bromo-5-(trifluoromethyl)phenylacetate increases lipophilicity compared to the methoxy and methyl groups in the target compound.
  • Acidity/Basicity: The amino group in Methyl 5-Amino-2-bromo-4-chlorobenzoate introduces basicity, absent in the methoxy-containing analogs.

Biological Activity

Methyl 4-Bromo-2-methoxy-5-methylphenylacetate, with the chemical formula C11_{11}H13_{13}BrO3_3 and CAS number 2169604-83-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group that are critical for its reactivity and biological interactions. These structural components influence its binding affinity to various molecular targets, which is essential for its pharmacological effects.

The mechanism of action of this compound involves:

  • Interaction with Molecular Targets : The bromine and methoxy groups enhance the compound's ability to interact with specific cellular receptors or enzymes, modulating various physiological responses.
  • Metabolic Transformations : Upon administration, the compound can undergo metabolic changes that produce active metabolites, which may exert biological effects distinct from those of the parent compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a spectrum of potential therapeutic applications:

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryPotential inhibition of NF-kB and MAPK pathways
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of halogenated phenolic compounds, this compound was found to inhibit the growth of Staphylococcus aureus. The study highlighted that the bromine substitution significantly enhanced the compound's efficacy compared to non-halogenated analogs.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory potential of methoxy-substituted phenylacetates demonstrated that similar compounds could effectively reduce pro-inflammatory cytokines in RAW264.7 macrophages. This suggests that this compound may also exhibit comparable anti-inflammatory properties through similar mechanisms.

Q & A

How can researchers optimize the synthesis of Methyl 4-Bromo-2-methoxy-5-methylphenylacetate to improve yield and purity?

Classification : Basic
Answer :
Synthetic optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For brominated aromatic esters, cyclocondensation protocols using concentrated HCl (as in the synthesis of C-5-bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene) can enhance regioselectivity . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitoring by TLC or HPLC ensures high purity (>97%) . For brominated analogs, protecting groups (e.g., methoxymethoxy in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) may prevent undesired side reactions during esterification .

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Classification : Basic
Answer :
Key techniques include:

  • FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR : 1^1H NMR resolves substituent positions (e.g., methoxy protons as singlets at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s anisotropic effects) . 13^13C NMR confirms quaternary carbons adjacent to bromine .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for C11_{11}H12_{12}BrO4_4 at m/z 303.992) .
    Ambiguities in overlapping signals (e.g., aromatic protons in crowded regions) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT) .

How do researchers reconcile conflicting bioactivity data for brominated phenylacetate derivatives in anti-inflammatory studies?

Classification : Advanced
Answer :
Contradictions may arise from differences in cell lines, assay protocols, or metabolic stability. For example, Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate showed varied efficacy depending on inflammatory markers (e.g., COX-2 vs. TNF-α) . To address this:

  • Use standardized assays (e.g., murine macrophage RAW264.7 cells for COX-2 inhibition).
  • Perform dose-response curves and compare IC50_{50} values across studies .
  • Evaluate metabolic stability via liver microsome assays to rule out pharmacokinetic confounding .

What strategies are recommended for analyzing the steric and electronic effects of bromine and methoxy substituents in reaction mechanisms?

Classification : Advanced
Answer :
Bromine’s electron-withdrawing nature and steric bulk influence reaction pathways:

  • Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., bromine’s σp_p ≈ 0.23) .
  • Steric Effects : Molecular docking or DFT calculations (e.g., Gaussian09) quantify steric hindrance in catalytic sites .
  • Experimental Probes : Compare reactivity with non-brominated analogs (e.g., methyl 2-methoxy-5-methylphenylacetate) to isolate electronic contributions .

How can researchers design structure-activity relationship (SAR) studies for brominated phenylacetates targeting antimicrobial activity?

Classification : Advanced
Answer :
SAR studies require systematic variation of substituents:

  • Core Modifications : Introduce halogens (Br, Cl) at positions 4 and 5 to enhance lipophilicity and membrane penetration .
  • Side-Chain Optimization : Replace methyl esters with ethyl or tert-butyl to modulate bioavailability .
  • Bioactivity Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, with MIC assays and time-kill curves .
  • Computational Aids : QSAR models predict logP and polar surface area to guide synthesis .

What methodologies are employed to resolve contradictions in spectral data between theoretical and experimental results?

Classification : Advanced
Answer :
Discrepancies between DFT-predicted and observed NMR/IR peaks can arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Apply IEF-PCM models in DFT to simulate solvent environments (e.g., DMSO vs. CDCl3_3) .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to assess rotational barriers affecting NMR splitting .
  • X-ray Crystallography : Resolve absolute configuration (e.g., C-5-bromo-2-hydroxyphenylcalix[4] derivatives) to validate structural assignments .

How should researchers approach the synthesis of analogs with modified methoxy or bromine positions to explore pharmacological potential?

Classification : Basic
Answer :

  • Positional Isomerism : Employ directed ortho-metalation (DoM) or Suzuki coupling to install bromine at specific positions (e.g., 4-bromo vs. 5-bromo) .
  • Methoxy Replacement : Substitute methoxy with ethoxy or hydroxy groups via demethylation (e.g., BBr3_3 in CH2_2Cl2_2) .
  • Purification : Use preparative HPLC to separate regioisomers, confirmed by 1^1H NMR coupling patterns .

What are the best practices for ensuring reproducibility in biological assays involving brominated phenylacetates?

Classification : Advanced
Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Positive Controls : Include known inhibitors (e.g., indomethacin for anti-inflammatory assays) .
  • Batch Consistency : Characterize multiple synthetic batches via HPLC and elemental analysis .
  • Data Transparency : Report full spectral data and assay conditions in supplementary materials .

How can computational tools predict the metabolic pathways of this compound?

Classification : Advanced
Answer :

  • In Silico Metabolism : Use software like MetaSite or GLORY to identify probable Phase I/II metabolites (e.g., demethylation or glutathione adducts) .
  • Enzyme Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .
  • Experimental Validation : Compare predictions with in vitro hepatocyte metabolism studies .

What strategies mitigate decomposition of brominated phenylacetates during storage or experimental handling?

Classification : Basic
Answer :

  • Storage Conditions : Store at 0–6°C under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Light Sensitivity : Use amber vials to avoid photodegradation, especially for ortho-brominated derivatives .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

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